molecular formula C14H14NO+ B300206 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium

1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium

Cat. No.: B300206
M. Wt: 212.27 g/mol
InChI Key: QHYBBPZKHBFQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium is a quaternary ammonium compound, specifically a pyridinium salt It is characterized by the presence of a pyridinium ring substituted with a 4-methylphenacyl group

Preparation Methods

The synthesis of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium typically involves the quaternization of pyridine with 4-methylphenacyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

Pyridine+4-Methylphenacyl BromideThis compound Bromide\text{Pyridine} + \text{4-Methylphenacyl Bromide} \rightarrow \text{this compound Bromide} Pyridine+4-Methylphenacyl Bromide→this compound Bromide

In industrial settings, the synthesis may be optimized using microwave or ultrasound-assisted methods to increase yield and reduce reaction time . These methods have been shown to be more efficient compared to conventional heating techniques.

Chemical Reactions Analysis

1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyridines.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s positive charge allows it to interact with negatively charged cell membranes, causing structural damage .

Comparison with Similar Compounds

1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium can be compared with other pyridinium salts such as:

  • 1-(2-Pyridylmethyl)pyridinium Bromide
  • 1-(Diphenylmethoxy)pyridinium Bromide
  • 1-(2-Bromocyclohexyl)pyridinium Bromide

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For example, 1-(Diphenylmethoxy)pyridinium Bromide may have different solubility and reactivity profiles compared to this compound .

Properties

Molecular Formula

C14H14NO+

Molecular Weight

212.27 g/mol

IUPAC Name

1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone

InChI

InChI=1S/C14H14NO/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1

InChI Key

QHYBBPZKHBFQKC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2

Origin of Product

United States

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